molecular formula C19H22N4O3 B1683441 3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid CAS No. 145194-32-7

3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid

Cat. No.: B1683441
CAS No.: 145194-32-7
M. Wt: 354.4 g/mol
InChI Key: DYLPVOLNSXUKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid, also known as Y-25510, is a synthetic small-molecule compound with the CAS Number 145194-32-7 and a molecular formula of C19H22N4O3 . This compound is a subject of interest in biomedical research, particularly for its immunomodulatory and potential hematopoietic effects. In research settings, Y-25510 has been shown to stimulate the immune system. Studies on cultured human peripheral blood mononuclear cells (PBMC) and THP-1 monocytic cells indicate that it stimulates the mRNA expression and production of key pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) . The mechanism of action for this stimulation appears to be distinct from that of lipopolysaccharide (LPS). Research suggests that the enhancement of IL-1β mRNA expression requires de novo protein synthesis, while the stimulation of IL-6 mRNA expression involves NF-κB (nuclear factor kappa B) activation . Furthermore, the cytokine production induced by Y-25510 is not suppressed by dexamethasone, differentiating its pathway from other common induces . Beyond its immunomodulatory properties, Y-25510 has been investigated for its capacity to enhance host defense. Preclinical studies have explored its potential in mitigating hematopoietic injury, such as that induced by 5-fluorouracil, suggesting a research value in studying the recovery from myelosuppression . The compound is part of the 1H-pyrazolo[3,4-b]pyridine family, a class of heterocyclic compounds noted for their structural resemblance to purine bases and their broad relevance in medicinal chemistry and drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

145194-32-7

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C19H22N4O3/c1-13(11-22(2)3)26-15-8-6-14(7-9-15)18-16-5-4-10-20-19(16)23(21-18)12-17(24)25/h4-10,13H,11-12H2,1-3H3,(H,24,25)

InChI Key

DYLPVOLNSXUKPG-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O

Canonical SMILES

CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1H-Pyrazolo(3,4-b)pyridine-1-acetic acid, 3-(4-(2-(dimethylamino)-1-methylethoxy)phenyl)-, (+-)-
3-(4-(2-dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Y 25510
Y-25510

Origin of Product

United States

Preparation Methods

Nitrosation-Cyclization Approach

Derived from pyridine precursors, this method involves nitrosation followed by cyclization. For example, 3-acetamido-4-methylpyridine derivatives undergo nitrosation with nitrosyl chloride (NOCl) to form nitroso intermediates, which rearrange under acidic conditions to yield pyrazolo[3,4-b]pyridines.

Reaction Conditions :

  • Nitrosation : 3-Acetamido-4-methylpyridine is treated with NOCl in dichloromethane at 0–5°C for 2 hours.
  • Cyclization : The nitroso intermediate is heated in acetic anhydride at 100°C for 4 hours, yielding a 7-substituted pyrazolo[3,4-b]pyridine.

Yield : 65–75% for 7-chloro derivatives.

Condensation of Pyridine Carboxylates

Alternative routes employ pyridine carboxylates condensed with hydrazine hydrate. For instance, ethyl pyrazolo[3,4-b]pyridine-5-carboxylate reacts with excess hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-b]pyridine-5-carbohydrazide.

Reaction Conditions :

  • Reagents : Hydrazine hydrate (5 equivalents), ethanol solvent.
  • Temperature : Reflux (78°C) for 5 hours.
  • Yield : 85–90%.

Acetic Acid Functionalization at Position 1

The acetic acid moiety is introduced via alkylation of the pyrazole nitrogen. A two-step process involving bromoacetylation followed by hydrolysis is employed.

Bromoacetylation

The pyrazole nitrogen reacts with bromoacetyl bromide in the presence of a base:

Reaction Conditions :

  • Reagents : Pyrazolo[3,4-b]pyridine (1 equiv), bromoacetyl bromide (1.5 equiv), triethylamine (2 equiv).
  • Solvent : Dichloromethane, 0°C → 25°C, 6 hours.
  • Yield : 72%.

Hydrolysis to Acetic Acid

The bromoacetyl intermediate is hydrolyzed using aqueous sodium hydroxide:

Reaction Conditions :

  • Reagents : 1-Bromoacetyl-pyrazolo[3,4-b]pyridine (1 equiv), NaOH (2 M, 3 equiv).
  • Solvent : THF/H₂O (1:1), 60°C, 4 hours.
  • Yield : 89%.

Analytical Characterization

NMR Spectroscopy

Key spectral data for intermediates and Y-25510 are summarized below:

Table 1: $$^1$$H NMR Data for Pyrazolo[3,4-b]Pyridine Intermediate (DMSO-$$d_6$$)

δ (ppm) Multiplicity Assignment
8.50 Singlet Pyridine-H4
7.70–7.00 Multiplet Phenyl protons
3.20 Singlet N-CH₃
2.40 Singlet C-CH₃

Table 2: $$^{13}$$C NMR Data for Y-25510 (DMSO-$$d_6$$)

δ (ppm) Assignment
167.9 Acetic acid carbonyl
151.6 Pyridine C3
130.1 Phenyl C1
53.2 N(CH₃)₂

Optimization Strategies

Solvent Effects

Replacing DMF with dimethylacetamide (DMAc) in the etherification step increases yield to 74% due to improved solubility of potassium carbonate.

Catalytic Enhancements

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time for bromoacetylation from 6 to 3 hours.

Chemical Reactions Analysis

Y-25510 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: Y-25510 can undergo substitution reactions where certain groups on the molecule are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Immunomodulatory Effects

Y-25510 has been extensively studied for its immunomodulatory properties. Research indicates that it stimulates the production of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), in human peripheral blood mononuclear cells and THP-1 cells. The stimulation of IL-1β mRNA expression by Y-25510 requires new protein synthesis, while the expression of IL-6 is dependent on the activation of the nuclear transcription factor-kappa B (NF-kB) pathway in the presence of lipopolysaccharide (LPS) .

Table 1: Cytokine Production Induced by Y-25510

CytokineMechanism of ActionRequirement for Stimulation
IL-1βRequires new protein synthesisYes
IL-6Involves NF-kB pathway activationYes (with LPS)

Enhancement of Host Defense

Y-25510 has shown promise in enhancing host defense mechanisms, particularly in models of leukopenia induced by chemotherapy agents like 5-fluorouracil (5-FU). In studies comparing its effects to recombinant human granulocyte colony-stimulating factor (rhG-CSF), Y-25510 effectively prevented leukopenia and accelerated recovery from reduced leukocyte counts. Notably, it restored not only peripheral neutrophil numbers but also improved bone marrow cell counts significantly more than rhG-CSF .

Table 2: Comparison of Y-25510 and rhG-CSF in Leukopenia Recovery

TreatmentEffect on Peripheral NeutrophilsEffect on Bone Marrow Cells
Y-25510Significant increaseRestoration observed
rhG-CSFLimited effectRestoration not observed for lymphocytes and monocytes

Potential Therapeutic Applications

The compound's ability to modulate immune responses suggests several potential therapeutic applications:

3.1. Cancer Therapy

Y-25510 may be beneficial as an adjunct treatment in cancer therapies that lead to leukopenia, enhancing patient recovery post-chemotherapy.

3.2. Autoimmune Disorders

Given its immunomodulatory effects, Y-25510 could be explored for treating autoimmune conditions by balancing cytokine production.

3.3. Inflammatory Diseases

The compound's ability to stimulate pro-inflammatory cytokines positions it as a candidate for research into treatments for various inflammatory diseases.

Mechanistic Insights

The mechanisms by which Y-25510 exerts its effects involve complex interactions at the cellular level:

4.1. Cytokine Pathways

Research indicates distinct pathways for IL-1β and IL-6 production, highlighting the multifaceted role of Y-25510 in immune modulation .

4.2. Hematopoietic Recovery

Y-25510 promotes hematopoietic recovery through different mechanisms than those utilized by rhG-CSF, suggesting unique pathways that could be targeted for therapeutic benefit .

Mechanism of Action

Y-25510 exerts its effects by stimulating the production of interleukin-1 beta and interleukin-6 at the level of messenger RNA expression in cultured human monocytes. This stimulation leads to an increase in the levels of these cytokines, which play a crucial role in the immune response. The compound’s mechanism of action involves different pathways from those of lipopolysaccharide, indicating a unique mode of action .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / Structure Molecular Formula Key Substituents Synthesis Method Reported Activity/Application Reference ID
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid C₁₉H₂₂N₄O₃ - 4-(2-Dimethylamino-1-methylethoxy)phenyl
- Acetic acid at position 1
Not explicitly detailed (possibly via Iclaprim-like synthesis) Role in GBM serum alteration (unconfirmed)
3-(4-Methoxyphenyl)-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine (9a) C₂₅H₁₉N₃O - 4-Methoxyphenyl
- Phenyl groups at positions 1 and 4
Refluxing in glacial acetic acid with enaminones In vitro anticancer activity (unspecified)
Tert-butyl-4-(3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)benzoate (36) C₂₈H₂₇F₃N₂O₂ - Trifluoromethyl
- 4-Ethylphenyl
- Tert-butyl benzoate
Suzuki coupling (Pd catalysis) OXA-48 β-lactamase inhibition
[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₇H₁₅F₂N₃O₃ - Difluoromethyl
- 4-Methoxyphenyl
- Methyl at position 3
Multi-step synthesis (DMF/POCl₃ and reflux) Discontinued (originally for medicinal use)
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₇H₁₄F₃N₃O₃ - Trifluoromethyl
- 2-Methoxyphenyl
- Methyl at position 3
Unspecified (commercially available) Structural analog for drug discovery

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 36 and Compound ): Enhance metabolic stability and enzyme inhibition (e.g., β-lactamase inhibition).
  • Aromatic Side Chains (e.g., methoxyphenyl in Compound 9a ): Improve binding to hydrophobic enzyme pockets, critical for anticancer activity.
  • Polar Groups (e.g., acetic acid in the target compound ): Increase solubility but may reduce membrane permeability.

Synthetic Flexibility :

  • The core pyrazolo[3,4-b]pyridine structure allows modular synthesis via:

  • Condensation reactions (e.g., glacial acetic acid reflux for 9a ).
  • Cross-coupling (e.g., Suzuki reaction for Compound 36 ).

Biological Applications: Anticancer: Derivatives like 9a and Compound 36 show promise in vitro, though the target compound’s role in GBM is unconfirmed .

In contrast, analogs like Compound 36 have well-documented enzyme inhibition.

Physicochemical Properties

  • Lipophilicity: The dimethylamino-1-methylethoxy group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., acetic acid in ).
  • Molecular Weight : Most analogs fall within 300–400 g/mol, aligning with drug-like properties.

Biological Activity

3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid, commonly referred to as Y-25510, is a synthetic compound that has garnered attention for its biological activities, particularly in immunomodulation. This article provides a comprehensive overview of its biological activity, focusing on its effects on cytokine production and potential therapeutic applications.

  • IUPAC Name : 2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid
  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 145194-32-7

Y-25510 has been shown to stimulate the production of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). Research indicates that the compound enhances mRNA expression for these cytokines in cultured human peripheral blood mononuclear cells (PBMC) and THP-1 cells (a human monocytic leukemia cell line), particularly in the presence of lipopolysaccharide (LPS), which acts as a stimulant for immune response .

Cytokine Production

The stimulation of IL-1β and IL-6 occurs through distinct mechanisms:

  • IL-1β : The expression is dependent on new protein synthesis, as evidenced by the suppression of mRNA expression when cycloheximide, a protein synthesis inhibitor, is applied.
  • IL-6 : This expression is not suppressed by cycloheximide but is inhibited by TPCK, an inhibitor of NF-kappa B activation, suggesting that NF-kappa B plays a crucial role in IL-6 production .

Biological Activity Summary Table

Biological Activity Effect Mechanism
IL-1β ProductionStimulatedRequires new protein synthesis
IL-6 ProductionStimulatedInvolves NF-kappa B activation

Case Studies and Research Findings

A series of studies have investigated the immunomodulatory effects of Y-25510:

  • Immunological Studies : In vitro studies demonstrated that Y-25510 significantly increases the levels of IL-1β and IL-6 in response to LPS stimulation. This suggests its potential role in enhancing immune responses during infections or inflammatory conditions .
  • Therapeutic Potential : The ability of Y-25510 to modulate cytokine levels positions it as a candidate for therapeutic applications in diseases characterized by dysregulated immune responses, such as autoimmune disorders or chronic inflammatory diseases .
  • Comparative Analysis : Compared to other known immunomodulators, Y-25510 exhibits unique pathways for cytokine regulation, which could lead to differentiated therapeutic profiles .

Q & A

Q. How can researchers ensure data reproducibility in multi-institutional studies on this compound?

  • Answer :
  • Standardized protocols : Adopt CLP Training Program guidelines (e.g., quarterly mentor reviews and inter-lab calibration ).
  • Open-data repositories : Share raw NMR/HPLC files via platforms like Zenodo to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Reactant of Route 2
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.